2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a thiazole moiety, which is often found in compounds with significant pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, potentially DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing disruptions in the DNA structure and function.
Biochemical Pathways
Dna intercalators are known to disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis . This makes them potent anti-cancer agents.
Pharmacokinetics
The in silico admet profiles of similar compounds have been studied , suggesting that the compound might have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential DNA intercalation activity. This can lead to disruptions in DNA replication and transcription, resulting in cell cycle arrest and apoptosis . These effects can inhibit the growth of cancer cells, making the compound a potential anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the thiazole moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide: shares similarities with other triazolopyrimidine and thiazole-containing compounds, such as:
Uniqueness
What sets this compound apart is the combination of the triazolopyrimidine core and the thiazole moiety, which together confer unique biological and chemical properties. This dual functionality can lead to enhanced activity and specificity in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c1-6-4-7(18)13-9-15-16-11(17(6)9)21-5-8(19)14-10-12-2-3-20-10/h2-4H,5H2,1H3,(H,12,14,19)(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGWXXPHZLHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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